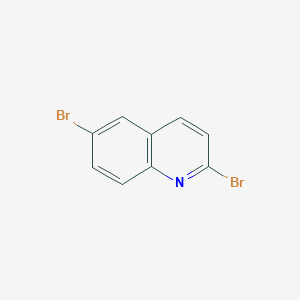

2,6-Dibromoquinoline

CAS No.: 77514-31-9

Cat. No.: VC3751585

Molecular Formula: C9H5Br2N

Molecular Weight: 286.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77514-31-9 |

|---|---|

| Molecular Formula | C9H5Br2N |

| Molecular Weight | 286.95 g/mol |

| IUPAC Name | 2,6-dibromoquinoline |

| Standard InChI | InChI=1S/C9H5Br2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H |

| Standard InChI Key | OISLXVPFMYSILE-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=N2)Br)C=C1Br |

| Canonical SMILES | C1=CC2=C(C=CC(=N2)Br)C=C1Br |

Introduction

Chemical Structure and Properties

2,6-Dibromoquinoline belongs to the broader family of halogenated quinolines, which have garnered significant attention in medicinal chemistry research. Based on structural comparisons with related compounds, 2,6-Dibromoquinoline would have the molecular formula C₉H₅Br₂N, consistent with other dibromoquinoline isomers .

Physical and chemical properties can be reasonably estimated by examining structurally related compounds such as 3,6-Dibromoquinoline. The compound likely exhibits similar characteristics to its isomer 3,6-Dibromoquinoline, which has a molecular weight of 286.95 g/mol, density of approximately 1.923 g/cm³, and a boiling point around 333.1°C at 760 mmHg .

Table 1: Estimated Physical Properties of 2,6-Dibromoquinoline and Related Compounds

| Property | 2,6-Dibromoquinoline (estimated) | 3,6-Dibromoquinoline | 2,6-Dibromo-4-decylquinoline |

|---|---|---|---|

| Molecular Formula | C₉H₅Br₂N | C₉H₅Br₂N | C₁₉H₂₅Br₂N |

| Molecular Weight | ~286.95 g/mol | 286.95 g/mol | 427.2 g/mol |

| Density | ~1.92 g/cm³ | 1.923 g/cm³ | Not specified |

| Boiling Point | ~330-335°C | 333.1°C at 760 mmHg | Not specified |

| Flash Point | ~155°C | 155.2°C | Not specified |

| Refractive Index | ~1.7 | 1.698 | Not specified |

The bromine substituents at positions 2 and 6 significantly influence the compound's electronic distribution, likely rendering it more reactive at specific positions compared to unsubstituted quinoline. The presence of these electronegative halogens would enhance the electrophilic character of certain positions on the quinoline ring, potentially making 2,6-Dibromoquinoline a valuable synthetic intermediate.

| Target Organism | Activity Observed | Minimum Inhibitory Concentration | Comparison to Standard Drug |

|---|---|---|---|

| Candida albicans | Growth inhibition | ≤ 0.5 μg/mL | Superior to fluconazole (MIC > 64 μg/mL) |

| Cryptococcus species | Growth inhibition | As low as 0.5 μg/mL | Not directly specified |

| Aspergillus species | Growth inhibition | As low as 0.5 μg/mL | Not directly specified |

| C. albicans virulence factors | Inhibition of hyphae and biofilm formation | Subinhibitory concentrations | Not applicable |

The study highlighted an interesting structure-activity relationship observation: nine related quinolone compounds were found to be inactive against C. albicans (MIC exceeded 64 μg/mL), while the dibromoquinoline compound exhibited potent activity . This suggests that the specific positioning of functional groups, potentially including the location of bromine atoms, significantly impacts biological activity.

Structure-Activity Relationships

The available research on dibromoquinoline compounds provides valuable insights into structure-activity relationships that may be relevant to 2,6-Dibromoquinoline:

-

Position of bromine substituents: The exact positioning of bromine atoms appears critical for biological activity, as evidenced by the significant differences in antifungal efficacy observed among structurally related compounds .

-

Electronic effects: The electron-withdrawing nature of bromine atoms influences the electronic distribution within the quinoline ring, potentially affecting interactions with biological targets.

-

Lipophilicity: Bromine substituents increase the compound's lipophilicity, which may enhance membrane permeability and contribute to antimicrobial activity.

Table 3: Comparison of 2,6-Dibromoquinoline with Structurally Related Compounds

| Compound | Structural Features | Reported or Potential Properties |

|---|---|---|

| 2,6-Dibromoquinoline | Bromine at positions 2,6 | Potential antifungal activity; synthetic intermediate |

| 3,6-Dibromoquinoline | Bromine at positions 3,6 | MP: 64-66°C; BP: 333.1°C; Density: 1.923 g/cm³ |

| 6,8-Dibromoquinoline-2-carboxylic acid | Bromine at positions 6,8; carboxylic acid at position 2 | Enhanced electrophilic reactivity; potential antimicrobial and anticancer activities |

| 2,6-Dibromo-4-decylquinoline | Bromine at positions 2,6; decyl chain at position 4 | MW: 427.2 g/mol; modified lipophilicity due to decyl chain |

Chemical Reactivity and Transformations

The chemical reactivity of 2,6-Dibromoquinoline would be largely determined by the position of the bromine substituents and their electronic effects on the quinoline ring:

-

The bromine atoms would serve as excellent leaving groups in various displacement and coupling reactions, particularly palladium-catalyzed cross-couplings such as Suzuki, Stille, and Sonogashira reactions.

-

The electron-withdrawing effect of the bromine atoms would influence the reactivity of the quinoline nitrogen, potentially affecting its basicity and nucleophilicity.

-

The presence of bromine substituents would enable selective functionalization at these positions, allowing for the synthesis of more complex derivatives.

These reactivity patterns make 2,6-Dibromoquinoline a potentially valuable building block in organic synthesis, particularly for medicinal chemistry applications focused on developing novel bioactive compounds.

Comparison with Other Halogenated Quinolines

Halogenated quinolines represent an important class of compounds with diverse applications. The specific position and identity of halogen substituents significantly influence their properties and applications:

-

Chloroquinoline derivatives have been extensively studied as antimalarial agents, with compounds such as chloroquine serving as important medications.

-

Fluoroquinolones constitute a major class of antibacterial drugs, with compounds like ciprofloxacin widely used in clinical practice.

-

Bromoquinolines, including 2,6-Dibromoquinoline, potentially offer unique advantages due to the higher reactivity of carbon-bromine bonds in various transformations compared to carbon-chlorine bonds.

The positioning of bromine atoms at the 2 and 6 positions in 2,6-Dibromoquinoline would likely confer distinct properties compared to other halogenated quinolines, potentially offering advantages for specific applications in medicinal chemistry and organic synthesis.

Future Research Directions

Based on the analysis of available data, several promising research directions for 2,6-Dibromoquinoline emerge:

-

Synthesis and comprehensive characterization: Development of efficient synthetic routes to 2,6-Dibromoquinoline and detailed characterization of its physical, chemical, and spectroscopic properties.

-

Biological activity evaluation: Systematic assessment of its antifungal activity against various fungal pathogens, particularly those mentioned in previous research on dibromoquinoline compounds.

-

Mechanism of action studies: Investigation of potential mechanisms underlying biological activities, especially in relation to metal ion homeostasis as suggested by research on related compounds.

-

Structure-activity relationship exploration: Synthesis and testing of derivatives with modifications at various positions of the quinoline ring to establish comprehensive structure-activity relationships.

-

Synthetic applications: Exploration of 2,6-Dibromoquinoline as a building block in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume